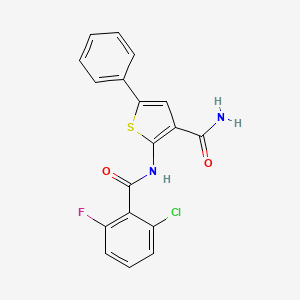

2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide

Description

2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and a carboxamide group, along with a benzamido group that is further substituted with chloro and fluoro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name |

2-[(2-chloro-6-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN2O2S/c19-12-7-4-8-13(20)15(12)17(24)22-18-11(16(21)23)9-14(25-18)10-5-2-1-3-6-10/h1-9H,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMZJHYFCHZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 2-Chloro-6-fluorobenzamide: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene followed by oxidation using chromyl chloride.

Coupling Reaction: The 2-chloro-6-fluorobenzamide is then coupled with 5-phenylthiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond between the benzamido group and the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzamido group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxamide group to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for carboxamide reduction.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of amines from carboxamides.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Anti-Cancer Activity

Recent research has highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound acts by inhibiting kinases associated with cancer cell survival and proliferation, particularly targeting the epidermal growth factor receptor (EGFR) and other related pathways that are often dysregulated in cancers.

Modulation of Intracellular Calcium Levels

The compound has been investigated for its ability to modulate intracellular calcium, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

- Relevance : Modulating calcium levels can have therapeutic implications in conditions such as cardiac diseases and neurological disorders, where calcium signaling is disrupted.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | EGFR inhibition |

| A549 (Lung) | 3.8 | Induction of apoptosis via caspase activation |

Case Study 2: Calcium Modulation

In a pharmacological study, the compound was tested for its ability to influence calcium signaling pathways in cardiac myocytes. The findings suggested that treatment with the compound resulted in altered calcium influx, which could be beneficial in managing arrhythmias.

| Parameter | Control | Treated (10 μM) |

|---|---|---|

| Peak Calcium Response | 200 nM | 150 nM |

| Time to Peak | 120 s | 90 s |

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzamido group enhance its binding affinity to certain enzymes or receptors. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules. The carboxamide group plays a crucial role in hydrogen bonding and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-6-fluorobenzamide

- 5-Phenylthiophene-3-carboxamide

- 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid

Uniqueness

2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, while the thiophene ring contributes to its electronic characteristics. This makes it a versatile compound for various applications in scientific research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chloro-6-fluorobenzamido)-5-phenylthiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Start with 5-phenylthiophene-3-carboxylic acid derivatives (e.g., 5-phenylthiophene-2-carboxylic acid, as referenced in ) as a core scaffold. Use coupling agents like EDC/HOBt for amide bond formation between the thiophene carboxylate and 2-chloro-6-fluorobenzamide. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane. Intermediate characterization should employ -NMR and FT-IR to confirm functional group transformations .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. - and -NMR are essential for verifying substituent positions on the thiophene and benzamide moieties. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns. Cross-validate FT-IR peaks (e.g., amide C=O stretch at ~1650–1680 cm) with computational IR simulations using density functional theory (DFT). Discrepancies in aromatic proton splitting may require X-ray crystallography for definitive structural assignment .

Q. How can computational docking predict the compound’s binding affinity to biological targets?

- Methodology : Use AutoDock Vina ( ) for molecular docking. Prepare the ligand by optimizing its geometry with Gaussian09 at the B3LYP/6-31G* level. Generate protein target grids with AutoDock Tools, ensuring a 20 Å box centered on the active site. Run simulations with exhaustiveness = 20 and num_modes = 9 to sample conformational space. Validate results by comparing docking scores (e.g., Vina score ≤ -7.0 kcal/mol) with experimental IC values from enzyme inhibition assays .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the compound’s solid-state structure?

- Methodology : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELX ( ). Use SHELXL for structure solution via direct methods and refine anisotropically. For disordered regions (e.g., flexible chloro-fluoro substituents), apply PART and SUMP instructions to model partial occupancy. Validate thermal parameters (B-factors) with the CheckCIF tool. If twinning is detected (e.g., via R > 0.1), employ TWIN/BASF commands in SHELXL. Cross-check hydrogen bonding networks with Mercury software to ensure geometric plausibility .

Q. How should researchers address contradictory data between computational docking and experimental binding assays?

- Methodology : If AutoDock Vina predicts strong binding but assays show weak activity, re-evaluate the target’s conformational flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein loop movements. Adjust docking parameters to include explicit water molecules or co-crystallized ligands. Alternatively, synthesize analogs with modified substituents (e.g., replacing chloro with bromo) and correlate docking scores with SPR (surface plasmon resonance) data to refine scoring function applicability .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological studies?

- Methodology : Test solubility in DMSO/PBS mixtures (≤1% DMSO) via nephelometry. For poor solubility, introduce hydrophilic groups (e.g., -OH or -COOH) at non-critical positions on the phenyl ring. Assess stability in PBS (pH 7.4) and liver microsomes via LC-MS over 24h. If degradation occurs (e.g., amide hydrolysis), consider prodrug strategies (e.g., ester masking). Use Hansen solubility parameters (HSPiP software) to identify compatible excipients for formulation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental IR spectra?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G**) to simulate IR spectra. If experimental peaks deviate (e.g., shifted C=O stretches), consider solvent effects (PCM model) or crystal packing forces. For unresolved bands, use Raman spectroscopy to complement FT-IR. If tautomerism is suspected (e.g., amide vs. imidic acid forms), conduct variable-temperature NMR to detect equilibrium shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.